

An In-depth Technical Guide to NH₂-PEG2-methyl acetate hydrochloride

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Compound of Interest

Compound Name: *NH₂-PEG2-methyl acetate hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

NH₂-PEG2-methyl acetate hydrochloride is a heterobifunctional linker molecule playing a pivotal role in modern drug discovery and bioconjugation. Its distinct chemical architecture, featuring a primary amine and a methyl ester separated by a two-unit polyethylene glycol (PEG) spacer, offers a versatile platform for the synthesis of complex biomolecules. This guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols related to **NH₂-PEG2-methyl acetate hydrochloride**, with a particular focus on its application in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

NH₂-PEG2-methyl acetate hydrochloride is valued for its well-defined structure that combines a hydrophilic diethylene glycol spacer with two distinct reactive functional groups. This combination enhances solubility and provides versatile handles for covalent modification.

[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of NH₂-PEG2-methyl acetate and its hydrochloride salt is presented below.

Property	Value	Source(s)
IUPAC Name	methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride	[2]
Synonyms	Amino-PEG2-methyl ester hydrochloride, 2-(2-(2-Aminoethoxy)ethoxy)acetic acid methyl ester hydrochloride	
CAS Number	208647-73-8	[2][3]
Molecular Formula	C7H16ClNO4	[2][3]
Molecular Weight	213.66 g/mol	[3][4]
Appearance	Colorless to light yellow oil, solid, or semi-solid	[5]
Purity	≥98% (by NMR)	[2][6]
Solubility (HCl salt)	DMSO: 100 mg/mL (468.03 mM)	[4][5]
In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline): 2.5 mg/mL	[6]	
Storage Temperature	2-8°C (solid, under inert atmosphere)	[5]
-20°C (in solution, up to 1 month)	[4]	
-80°C (in solution, up to 6 months)	[4]	
¹ H NMR	Expected signals include a singlet for the methyl ester protons (~3.7 ppm), and	[6]

multiplets for the ethylene glycol and ethylamine protons.

FTIR

Expected characteristic peaks for the amine (N-H stretching), ester (C=O stretching), and PEG backbone (C-O-C stretching, $\sim 1100\text{ cm}^{-1}$). [6]

Applications in Research and Drug Development

The bifunctional nature of **NH2-PEG2-methyl acetate hydrochloride** makes it a valuable tool in several key areas of biomedical research.

PROTAC Linker

The primary application of this molecule is as a linker in the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[8] The PEG linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[6]

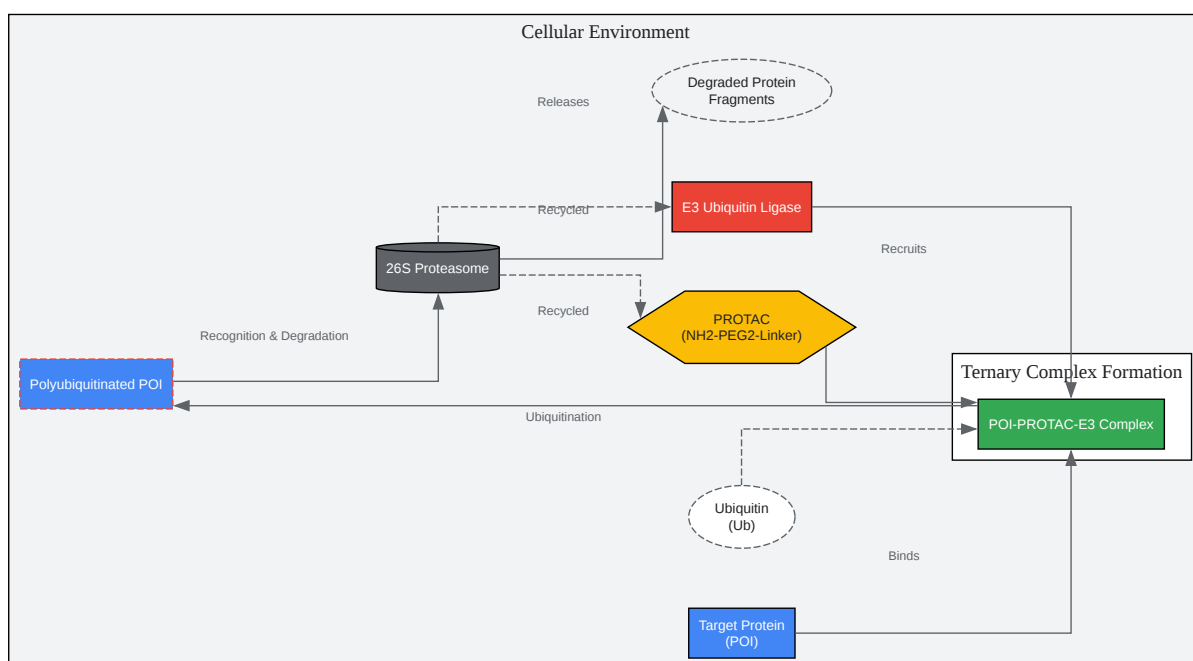
Bioconjugation and PEGylation

The primary amine group allows for the conjugation of **NH2-PEG2-methyl acetate hydrochloride** to various biomolecules, such as proteins, peptides, and antibodies, in a process known as PEGylation.[6] This modification can enhance the therapeutic properties of these biomolecules by increasing their solubility, stability, and circulation half-life, while potentially reducing their immunogenicity.[6] The methyl ester can be hydrolyzed to a carboxylic acid, providing an additional reactive site for further modifications.[6]

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs leverage the cell's endogenous ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The process is initiated by the formation of a ternary complex between the POI, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity facilitates

the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.



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PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving **NH2-PEG2-methyl acetate hydrochloride**.

General Protocol for Amide Bond Formation using EDC/NHS Chemistry

This protocol describes the coupling of the primary amine of **NH2-PEG2-methyl acetate hydrochloride** to a carboxylic acid-containing molecule.

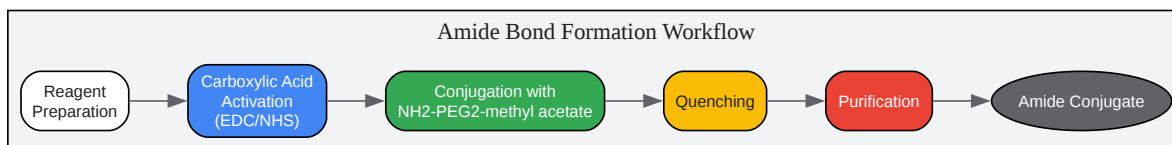
Materials:

- **NH2-PEG2-methyl acetate hydrochloride**
- Carboxylic acid-containing molecule of interest
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

- Preparation of Reagents:
 - Equilibrate all reagents to room temperature before use.
 - Prepare fresh stock solutions of EDC and NHS in Activation Buffer immediately before use.
 - Dissolve the carboxylic acid-containing molecule in an appropriate solvent (e.g., Activation Buffer, DMF, or DMSO).

- Dissolve **NH2-PEG2-methyl acetate hydrochloride** in Coupling Buffer.
- Activation of Carboxylic Acid:
 - In a reaction vial, add the dissolved carboxylic acid-containing molecule.
 - Add a 2 to 5-fold molar excess of EDC and NHS (or sulfo-NHS) to the carboxylic acid solution.
 - Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
- Conjugation Reaction:
 - Add the **NH2-PEG2-methyl acetate hydrochloride** solution to the activated carboxylic acid mixture. A 1.1 to 1.5-fold molar excess of the amine linker is typically used.
 - Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
 - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching:
 - Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS-esters.
 - Incubate for 15-30 minutes at room temperature.
- Purification:
 - Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.



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General workflow for amide bond formation.

Synthesis of a PROTAC using NH2-PEG2-methyl acetate hydrochloride

This protocol outlines a representative workflow for the synthesis of a PROTAC, where the linker connects a ligand for a target protein (POI ligand) and a ligand for an E3 ubiquitin ligase.

Step 1: Coupling of NH2-PEG2-methyl acetate to the E3 Ligase Ligand

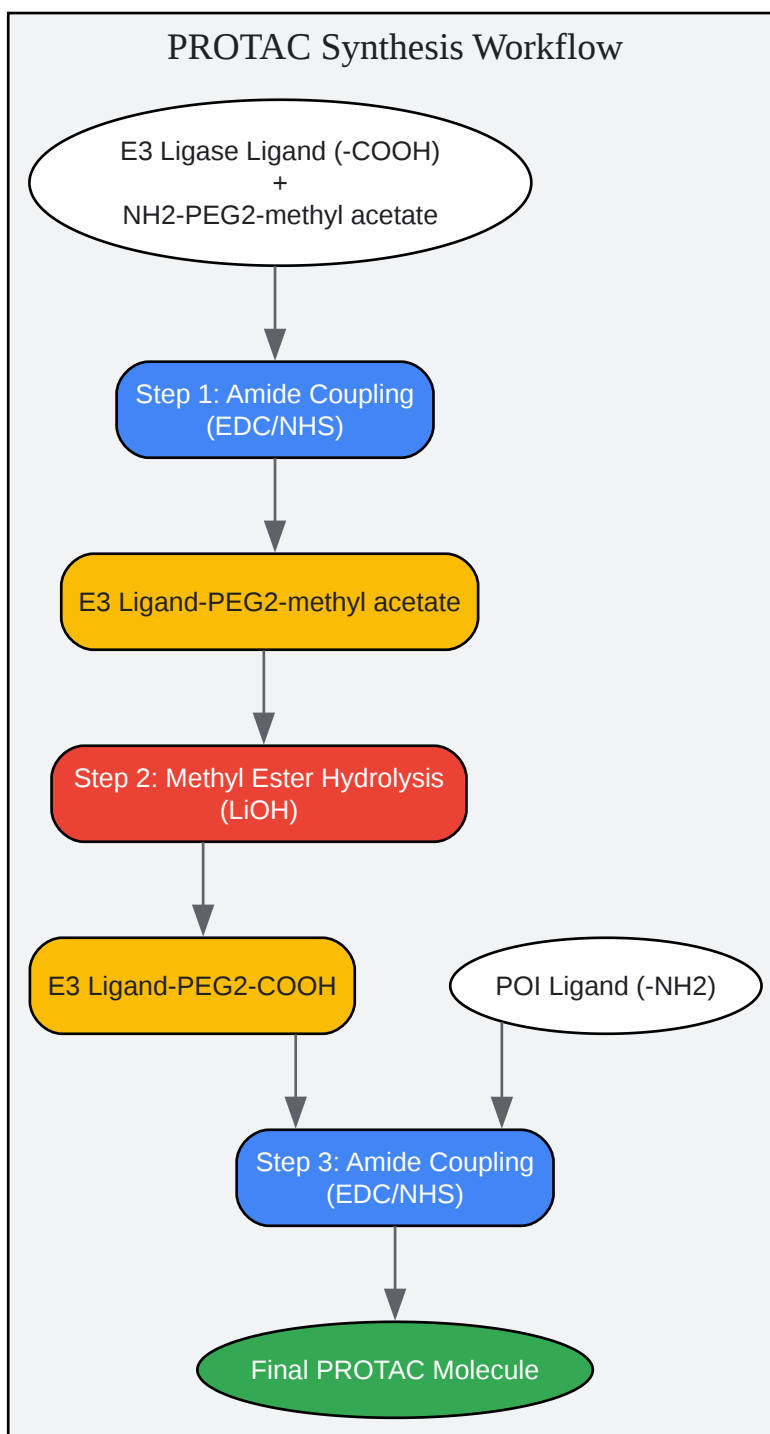
- Follow the general amide bond formation protocol (Section 4.1) using an E3 ligase ligand containing a carboxylic acid and **NH2-PEG2-methyl acetate hydrochloride**.
- Purify the resulting intermediate, E3 Ligand-PEG2-methyl acetate, using flash column chromatography or preparative HPLC.

Step 2: Hydrolysis of the Methyl Ester

- Dissolve the E3 Ligand-PEG2-methyl acetate intermediate in a mixture of methanol and water.
- Add a suitable base, such as lithium hydroxide (LiOH), and stir at room temperature.
- Monitor the reaction by LC-MS until the hydrolysis is complete.
- Neutralize the reaction mixture with a mild acid (e.g., 1N HCl) and extract the product, E3 Ligand-PEG2-COOH, with a suitable organic solvent.

Step 3: Coupling of the POI Ligand

- Follow the general amide bond formation protocol (Section 4.1) using the E3 Ligand-PEG2-COOH and a POI ligand containing a primary or secondary amine.
- Purify the final PROTAC molecule by preparative HPLC.
- Characterize the final product by LC-MS and NMR.



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Generalized workflow for PROTAC synthesis.

Stability and Storage

The stability of **NH2-PEG2-methyl acetate hydrochloride** is primarily influenced by the hydrolytic lability of the methyl ester and the reactivity of the primary amine.

- **Hydrolysis:** The ester bond is susceptible to hydrolysis, particularly under acidic or basic conditions. It is recommended to work within a pH range of 6.5 to 7.5 for applications involving the amine group to minimize ester hydrolysis.
- **Storage:** The solid compound should be stored at 2-8°C under an inert atmosphere. Stock solutions should be prepared in high-quality, anhydrous solvents like DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C for short-term or -80°C for long-term storage.^[4]

Conclusion

NH2-PEG2-methyl acetate hydrochloride is a versatile and valuable building block in modern medicinal chemistry and drug development. Its well-defined structure, coupled with the beneficial properties of the PEG spacer, provides a reliable platform for the construction of complex biomolecules and innovative therapeutic agents like PROTACs. The protocols and data presented in this guide offer a valuable resource for researchers and scientists working in the fields of bioconjugation, drug delivery, and targeted protein degradation.

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